molecular formula C7H14O3S B028796 Butyl cyclopropanesulfonate CAS No. 83635-12-5

Butyl cyclopropanesulfonate

Cat. No. B028796
CAS RN: 83635-12-5
M. Wt: 178.25 g/mol
InChI Key: VWGWOTXVWXTFMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to butyl cyclopropanesulfonate involves multiple innovative methods. For example, a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, highlighting the importance of difluoro(phenylsulfonyl)methyl groups in cycloaddition reactions (Ye et al., 2014). Additionally, a mild and diazo-free synthesis method using sulfonium ylides has been developed for trifluoromethyl-cyclopropanes, showcasing practical access to cyclopropyl moieties (Cyr et al., 2019).

Molecular Structure Analysis

Investigations into the molecular structures of cyclopropane derivatives reveal significant insights. For instance, X-ray molecular structure determinations have been conducted for phenylsulfonyl-substituted cyclopropanes, providing detailed comparisons and asymmetry parameters of these compounds (Bailey et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving cyclopropane derivatives show a variety of outcomes depending on the reactants and conditions. The photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes results in sulfonyl substituted cyclopropanes, indicating a stereospecific cis reaction, which may suggest that the intermediate sulfonylcarbene reacts in its singlet spin state (Leusen et al., 2010).

Physical Properties Analysis

The synthesis and characterization of sterically congested cycloalkenes, such as 1,2-Di-tert-butyl-3,3,5,5-tetramethylcyclopentene, have been explored. These compounds, related to butyl cyclopropanesulfonate by their cycloalkene nature, provide valuable data on the physical properties and strain within the molecular structures (Ishii et al., 2000).

Chemical Properties Analysis

Research into the chemical properties of cyclopropane derivatives includes studies on nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, catalyzed by palladium(0). These reactions underscore the versatility and synthetic potential of cyclopropane derivatives as building blocks (Stolle et al., 1992).

Scientific Research Applications

  • Catalysis and Synthesis : β-Cyclodextrin-butane sulfonic acid catalyzes the synthesis of 1-amidoalkyl-2-naphthols, offering shorter reaction times, milder conditions, and a recyclable catalyst, which is significant for green chemistry applications (Gong et al., 2015).
  • Fuel Desulfurization : 1-Butyl-3-methylimidazolium trifluoromethanesulfonate has potential for deep fuel desulfurization and denitrogenation, beneficial for separating aromatic compounds from aliphatic hydrocarbons (Kędra-Królik et al., 2011).
  • Peptide Separation : Butylmethacrylate/SCX monolith is effective for separating therapeutic peptides at high pH, with high efficiencies and stability to repeat injections (Adu et al., 2005).
  • Synthesis of Cyclopropanes : Various methods and compounds are studied for synthesizing cyclopropanes and sulfones with high yield and thermal stability, which are valuable in pharmaceutical and industrial chemistry. For example, a mild method for synthesizing trifluoromethyl-cyclopropanes uses commercially available reagents at low temperatures (Cyr et al., 2019).

Safety And Hazards

Butyl cyclopropanesulfonate is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

butyl cyclopropanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGWOTXVWXTFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440300
Record name BUTYL CYCLOPROPANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl cyclopropanesulfonate

CAS RN

83635-12-5
Record name BUTYL CYCLOPROPANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopropanesulfonyl chloride (5 g, 35 mmol, 1 eq) was dissolved in an excess BuOH (20 ml), the reaction mixture was cooled at −10° C. and pyridine (5.8 mL, 70 mmol, 2 eq) was slowly added dropwise. The mixture was slowly warmed at room temperature and stirred overnight. The solvent was removed under reduced pressure and the resulting white solid was dissolved in CHCl3. The organic phase was washed with water, brine and dried (MgSO4) and concentrated to give an oil (4.8 g, 24.9 mmol, 71%). 1H NMR (300 MHz, CDCl3): δ 4.25 (t, 2H), 2.46 (m, 1H), 1.74 (m, 2H), 1.45 (m, 2H), 1.25 (dd, 2H), 1.09 (dd, 2H), 0.93 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

Synthesis routes and methods II

Procedure details

Solutions of 1-butyl 3-chloro-1-propanesulfonate (4.6 g, 21.39 mmol in 25 ml THF) and of butyllithium (14.7 ml, 23.53 mmol, 1.6M, THF) were simultaneously added to THF (150 ml) at −78° C. under nitrogen atmosphere. The solution was allowed to warm to 0° C. and then quenched with water (2 ml). The volatiles evaporated under reduced pressure and the residue extracted with CH2Cl2 (150 ml). The extract was washed with water and dried (MgSO4) and evaporated to give crude desired product (3.23 g, 78.22%) in almost pure form as pale yellow oil which was used for next step without further purification. 1H NMR (300 MHz, CDCl3) δ 0.94 (t, J=7.5 Hz, 3H), 1.07 (m, 2H), 1.25 (m, 2H), 1.45 (sextet, 2H), 1.74 (quintet, 2H), 2.45 (heptet, 1H), 4.23 (t, J=6.6 Hz, 2H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
78.22%

Synthesis routes and methods III

Procedure details

To a solution of cyclopropanesulfonyl chloride (5.00 g, 35.6 mmol) in n-BuOH (20 mL) at −20° C., pyridine (5.75 mL, 71.1 mmol) was added dropwise. The resulting mixture was stirred for about 16 h while warming slowly to ambient temperature. The solvents were removed under reduced pressure and the residue was partitioned between DCM and water (50 mL each). The organic phase was further washed with brine (40 mL), dried over anhydrous MgSO4 and concd under reduced pressure to yield butyl cyclopropanesulfonate (4.7 g, 74%) as a yellow oil. 1H NMR (DMSO-d6) δ 4.2 (t, 2H), 2.82 (m, 1H), 1.64 (m, 2H), 1.35 (m, 2H), 1.08 (m, 2H), 1.01 (m, 2H), 0.89 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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